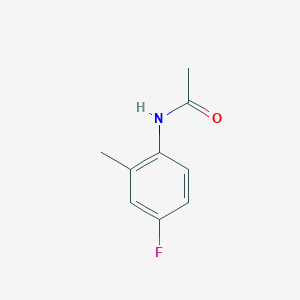

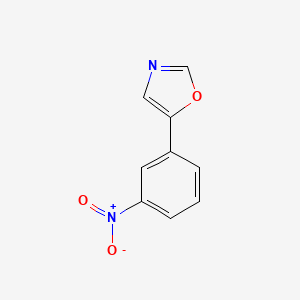

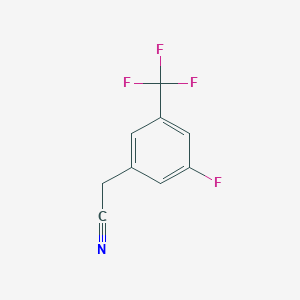

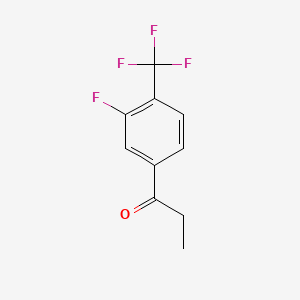

![molecular formula C12H8F3NO2S B1302479 1-{2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}ethan-1-one CAS No. 265126-59-8](/img/structure/B1302479.png)

1-{2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}ethan-1-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-{2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}ethan-1-one, commonly known as TFMTE, is a trifluoromethoxy-substituted phenylthiazole that has been widely studied as a potential therapeutic agent. Its unique structure and properties make it an attractive candidate for a variety of medical and scientific applications.

科学研究应用

TFMTE has been studied extensively in the laboratory and has been found to possess a variety of potentially useful properties. It has been studied for its ability to inhibit the growth of a wide range of bacteria, fungi, and viruses, as well as its potential to act as an anti-inflammatory agent. It has also been studied for its potential use in cancer treatment, as it has been found to possess anti-tumor properties. Additionally, TFMTE has been studied for its potential use as a drug delivery system, as it can be used to transport drugs to specific sites within the body.

作用机制

Target of Action

Compounds containing a 4-(trifluoromethoxy)phenyl group have been found to exhibit various biological activities . For instance, they have been used in the design of inhibitors of soluble epoxide hydrolase (sEH), a promising target for therapy of hypertonia, tuberculosis, renal pathologies, and other diseases .

Mode of Action

The introduction of an electron-withdrawing trifluoromethoxy unit in the side chain of related compounds has been found to decrease the homo and lumo energy levels . This could potentially affect the compound’s interaction with its targets.

Biochemical Pathways

Compounds containing a 4-(trifluoromethoxy)phenyl group have been found to disrupt atp synthesis by transporting protons across cell membranes . This suggests that the compound could potentially affect energy metabolism pathways in cells.

Pharmacokinetics

Compounds with similar structures have been found to be rapidly metabolized in rats . More research would be needed to determine the specific ADME properties of this compound.

Result of Action

Compounds containing a 4-(trifluoromethoxy)phenyl group have been found to induce complete depolymerization of microtubules by increasing intracellular ph . This suggests that the compound could potentially have similar effects.

Action Environment

The stability of related compounds has been found to be influenced by factors such as temperature and ph . More research would be needed to determine how environmental factors specifically influence the action of this compound.

实验室实验的优点和局限性

One of the main advantages of using TFMTE in laboratory experiments is its high purity. This ensures that the results of the experiments are reliable and accurate. Additionally, TFMTE is relatively easy to synthesize and is relatively inexpensive. However, one of the main limitations of using TFMTE in laboratory experiments is its toxicity. TFMTE is toxic to humans and other organisms, and thus must be handled with extreme caution.

未来方向

The potential future directions for the use of TFMTE are numerous. It has been studied extensively and has been found to possess a variety of potentially useful properties. It has been studied for its potential use in cancer treatment, as well as its potential use as a drug delivery system. Additionally, it has been studied for its potential use in the development of new antibiotics and antiviral agents. Furthermore, TFMTE has been studied for its potential use in the development of new anti-inflammatory agents and for its potential use in the development of new antifungal agents. Additionally, TFMTE has been studied for its potential use in the development of new anti-oxidants and anti-apoptotic agents. Finally, TFMTE has been studied for its potential use in the development of new treatments for neurological disorders.

合成方法

TFMTE can be synthesized through a variety of methods, including the use of trifluoromethoxybenzene and thiazole as reactants. The reaction is carried out in a solvent such as toluene or methanol, and the resulting product is a white solid. This method of synthesis yields a high yield of pure TFMTE.

属性

IUPAC Name |

1-[2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3NO2S/c1-7(17)10-6-19-11(16-10)8-2-4-9(5-3-8)18-12(13,14)15/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZDSWLLTRXSEHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CSC(=N1)C2=CC=C(C=C2)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372545 |

Source

|

| Record name | 1-{2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}ethan-1-one | |

CAS RN |

265126-59-8 |

Source

|

| Record name | 1-{2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

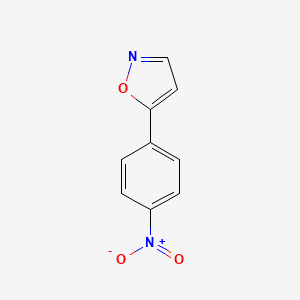

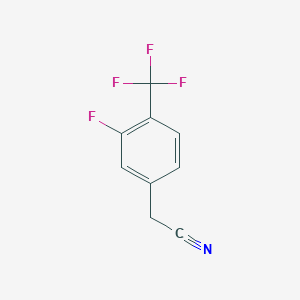

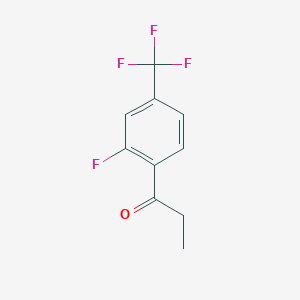

![1-[4-Fluoro-3-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B1302410.png)